4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride
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Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClF6O2S. It is known for its unique structure, which includes both trifluoromethyl and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride typically involves the reaction of 4,4,4-trifluoro-3-(trifluoromethyl)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The reaction can be represented as follows:
CF3C(CF3)CH2OH+ClSO3H→CF3C(CF3)CH2SO2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride is unique due to its combination of trifluoromethyl and sulfonyl chloride groups, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable reagent in various chemical transformations and applications.
Properties
CAS No. |
2353171-58-9 |
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Molecular Formula |
C5H5ClF6O2S |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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